

# Application Notes and Protocols for Testing Ceftaroline Synergy with Other Antibiotics

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## Compound of Interest

Compound Name: Ceftaroline Fosamil hydrate

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## Introduction

Ceftaroline, a fifth-generation cephalosporin, possesses broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), and many Gram-negative bacteria.[1][2][3] The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains.[2][4] This document provides detailed protocols for assessing the synergistic potential of Ceftaroline when combined with other antimicrobial agents. The primary methods covered are the checkerboard assay, the time-kill assay, and the E-test synergy method.

The combination of Ceftaroline with antibiotics such as daptomycin and vancomycin has shown promise, particularly in treating persistent MRSA bacteremia.[5][6][7][8][9][10] Synergy between Ceftaroline and daptomycin is thought to be mediated by an enhanced binding of daptomycin to the bacterial cell membrane following cell wall damage by Ceftaroline.[1][11] This "seesaw effect," where decreased susceptibility to one agent can increase susceptibility to the other, has been observed in combinations of Ceftaroline with daptomycin and vancomycin.[5][12]

## Key Synergy Testing Methodologies

Several in vitro methods are commonly employed to evaluate antibiotic synergy. The choice of method can depend on the specific research question, available resources, and the desired

level of detail.

- Checkerboard Assay: A microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[13][14][15]
- Time-Kill Assay: A dynamic method that assesses the rate of bacterial killing over time when exposed to single and combined antibiotics.[4][13]
- E-test Synergy Method: A gradient diffusion method that provides a visual determination of synergy based on the intersection of inhibition zones.[2][4][16][17]

## Data Presentation: Summary of Ceftaroline Synergistic Interactions

The following tables summarize quantitative data from studies evaluating the synergistic activity of Ceftaroline in combination with other antibiotics against various bacterial strains.

Table 1: Checkerboard Assay Results for Ceftaroline Combinations against MRSA

Combination	Bacterial Strain(s)	FIC Index (Synergy $\leq 0.5$ )	Reference(s)
Ceftaroline + Daptomycin	MRSA	30% of strains showed synergy	[18]
Ceftaroline + Vancomycin	MRSA	10% of strains showed synergy	[18]
Ceftaroline + Linezolid	MRSA	10% of strains showed synergy	[18]
Ceftaroline + Telavancin	MRSA	14% of strains showed synergy	[19]
Ceftaroline + Ampicillin	Oxacillin-resistant S. aureus	36% of strains showed synergy	[20]

Table 2: Time-Kill Assay Results for Ceftaroline Combinations

Combination	Bacterial Strain(s)	Observation	Reference(s)
Ceftaroline + Daptomycin	Daptomycin-susceptible and -resistant MRSA	Significant synergistic and sustained bactericidal effect	[18]
Ceftaroline + Vancomycin	Vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA)	Synergy against 5/5 VISA and 4/5 hVISA strains	[21]
Ceftaroline + Daptomycin	Biofilm-producing MRSA	Greatest bacterial reduction ( $4.02 \pm 0.59$ log <sub>10</sub> CFU/cm <sup>2</sup> )	[22][23][24]
Ceftaroline + Vancomycin	Biofilm-producing MRSA	Significant bacterial reduction ( $3.36 \pm 0.35$ log <sub>10</sub> CFU/cm <sup>2</sup> )	[22][23][24]
Ceftaroline + Avibactam	$\beta$ -lactamase-producing Enterobacteriaceae	Maximum bacterial clearance over 72 hours	[25]

Table 3: E-test Synergy Results for Ceftaroline Combinations against MRSA

Combination	Bacterial Strain(s)	FIC Index (Synergy $\leq 0.5$ )	Reference(s)
Ceftaroline + Daptomycin	MRSA	38% of isolates showed synergy	[19]
Ceftaroline + Vancomycin	MRSA	10% of isolates showed synergy	[19]
Ceftaroline + Telavancin	MRSA	14% of isolates showed synergy	[19]

## Experimental Protocols

## Checkerboard Assay Protocol

This protocol outlines the microdilution checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.

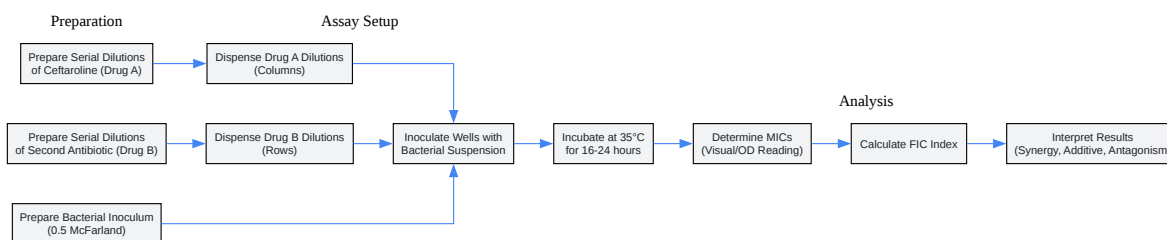
### Materials:

- 96-well microtiter plates
- Ceftaroline and the second antibiotic of interest
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Incubator (35°C)
- Plate reader (optional, for optical density measurements)

### Procedure:

- Prepare Antibiotic Dilutions:
  - Prepare serial twofold dilutions of Ceftaroline along the x-axis (columns) of the 96-well plate.
  - Prepare serial twofold dilutions of the second antibiotic along the y-axis (rows) of the plate.
  - The final volume in each well should be 50 µL of each antibiotic dilution.
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Dilute the suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation:

- Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
- Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
- Incubation:
  - Incubate the plates at 35°C for 16-24 hours.[\[26\]](#)
- Reading Results:
  - Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.
- Calculate FIC Index:
  - The FIC index is calculated using the following formula:  $\text{FIC Index} = \text{FIC of Ceftaroline} + \text{FIC of Drug B}$  Where:
    - $\text{FIC of Ceftaroline} = (\text{MIC of Ceftaroline in combination}) / (\text{MIC of Ceftaroline alone})$
    - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
- Interpretation of Results:
  - Synergy:  $\text{FIC index} \leq 0.5$ [\[13\]](#)[\[26\]](#)
  - Additive/Indifference:  $0.5 < \text{FIC index} \leq 4.0$ [\[13\]](#)[\[14\]](#)
  - Antagonism:  $\text{FIC index} > 4.0$ [\[13\]](#)[\[14\]](#)



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### Checkerboard Assay Workflow

## Time-Kill Assay Protocol

This protocol describes the time-kill methodology to assess the bactericidal or synergistic activity of antibiotic combinations over time.

#### Materials:

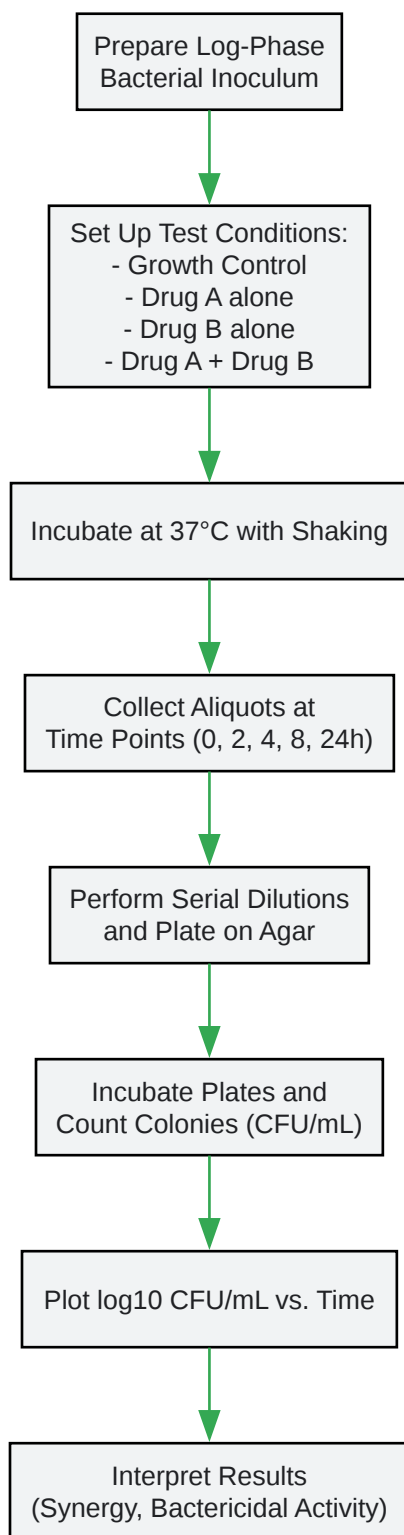
- Cefaroline and the second antibiotic of interest
- Bacterial inoculum (log-phase growth)
- CAMHB
- Shaking incubator (37°C)
- Tryptic Soy Agar (TSA) plates
- Sterile saline or phosphate-buffered saline (PBS) for dilutions

#### Procedure:

- Inoculum Preparation:
  - Prepare an overnight culture of the test organism.
  - Dilute the overnight culture into fresh CAMHB and incubate to achieve log-phase growth (approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL).
- Test Conditions:
  - Prepare tubes with the following conditions (in duplicate or triplicate):
    - Growth control (no antibiotic)
    - Ceftaroline alone (at a specified concentration, e.g., 0.5x MIC)
    - Second antibiotic alone (at a specified concentration, e.g., 0.5x MIC)
    - Ceftaroline + second antibiotic in combination
- Incubation and Sampling:
  - Incubate the tubes in a shaking incubator at 37°C.
  - Collect aliquots (e.g., 100  $\mu$ L) from each tube at predefined time points (e.g., 0, 2, 4, 8, 24 hours).
- Colony Counting:
  - Perform serial dilutions of the collected aliquots in sterile saline or PBS.
  - Plate the dilutions onto TSA plates.
  - Incubate the plates at 37°C for 18-24 hours.
  - Count the number of colonies (CFU/mL) for each time point and test condition.
- Data Analysis and Interpretation:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.

- Synergy:  $A \geq 2\text{-log}_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[\[4\]](#)[\[16\]](#)
- Indifference:  $A < 2\text{-log}_{10}$  increase or decrease in CFU/mL by the combination compared to the most active single agent.[\[4\]](#)[\[16\]](#)
- Antagonism:  $A \geq 2\text{-log}_{10}$  increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[\[4\]](#)[\[16\]](#)
- Bactericidal activity:  $A \geq 3\text{-log}_{10}$  decrease in CFU/mL from the initial inoculum.[\[4\]](#)





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### Time-Kill Assay Workflow

## E-test Synergy Protocol

This protocol details the E-test gradient diffusion method for assessing antibiotic synergy.

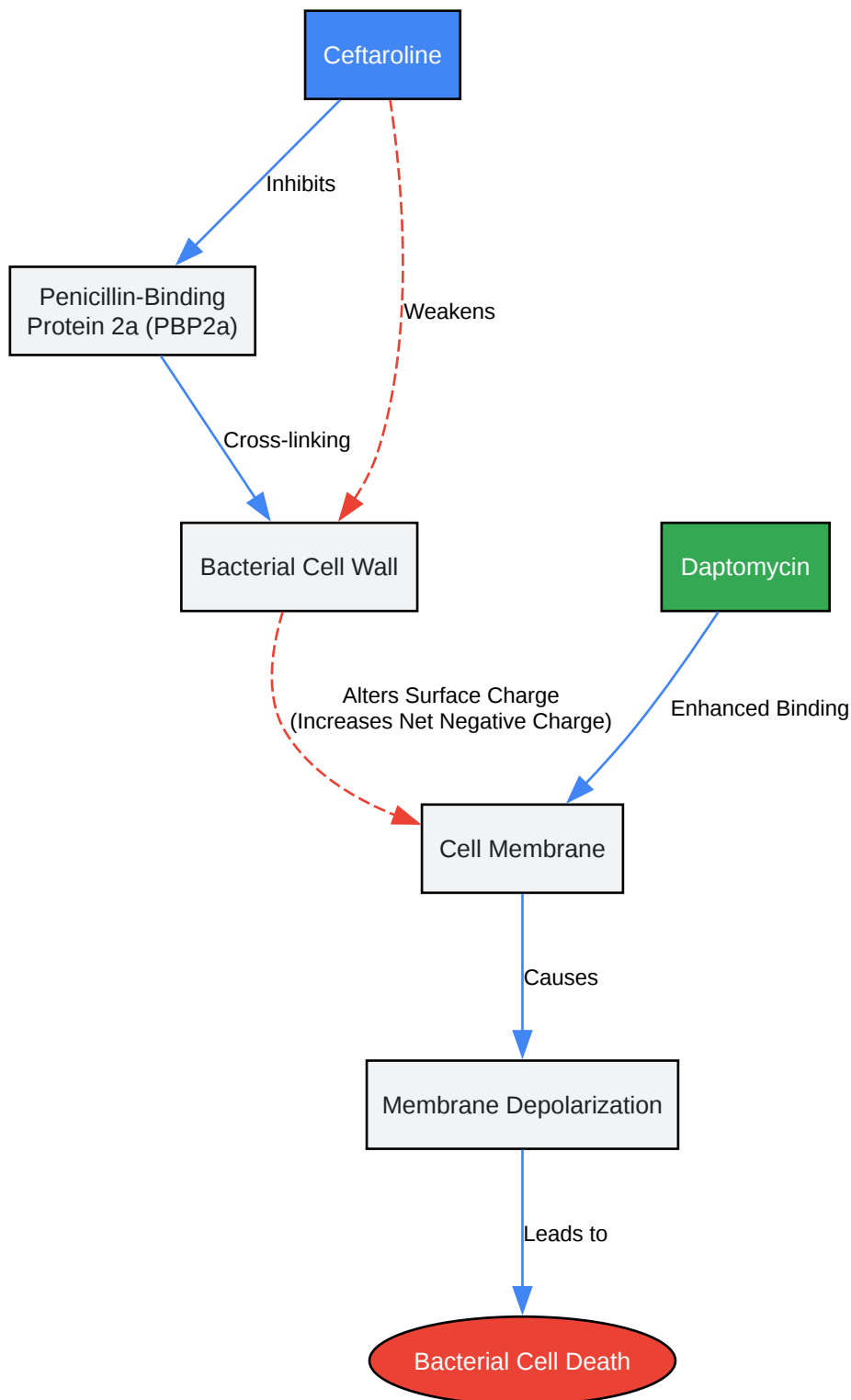
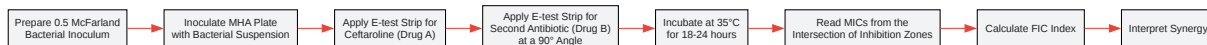
### Materials:

- Mueller-Hinton Agar (MHA) plates (150 mm)
- Ceftaroline and second antibiotic E-test strips
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Sterile swabs
- Incubator (35°C)

### Procedure:

- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Plate Inoculation:
  - Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
  - Swab the entire surface of the MHA plate evenly in three directions.
- E-test Strip Application (Cross Method):
  - Place the E-test strip for the first antibiotic (e.g., Ceftaroline) on the agar surface.
  - Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, with the MIC scales intersecting at the respective MICs of each drug alone.[\[4\]](#)
- Incubation:
  - Incubate the plates at 35°C for 18-24 hours.

- Reading and Interpretation:
  - Read the MIC value at the point where the ellipse of inhibition intersects the E-test strip for each antibiotic.
  - Calculate the FIC index as described for the checkerboard assay.
  - The interpretation of the FIC index is the same:  $\leq 0.5$  indicates synergy.[\[17\]](#)



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